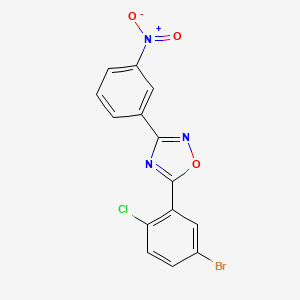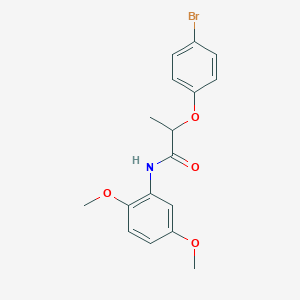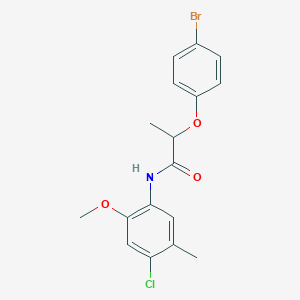![molecular formula C20H18N2O3S B4113273 N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4113273.png)
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide
Descripción general
Descripción
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide, also known as MPT0B392, is a novel small molecule that has been synthesized and studied for its potential use in cancer treatment. It belongs to the class of compounds known as thiophene carboxamides, which have been shown to exhibit antitumor activity in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is that it exhibits potent antitumor activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide.
Direcciones Futuras
There are a number of future directions for research on N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide. One area of research is to further elucidate its mechanism of action. This will help to better understand how it exerts its antitumor effects and may lead to the development of more effective cancer treatments. Another area of research is to study its potential use in combination with other cancer drugs. This may lead to the development of new combination therapies that are more effective than current treatments. Additionally, more research is needed to determine the safety and efficacy of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide in human clinical trials.
Aplicaciones Científicas De Investigación
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that it exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also shown that it exhibits significant antitumor activity in mouse models of breast and lung cancer.
Propiedades
IUPAC Name |
N-[5-methyl-2-[(2-phenoxyacetyl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-14-9-10-16(17(12-14)22-20(24)18-8-5-11-26-18)21-19(23)13-25-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCPAUDRESYERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)


![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B4113227.png)

![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113232.png)
![1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole](/img/structure/B4113236.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4113240.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4113245.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4113246.png)
![2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4113253.png)
![2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4113265.png)
![ethyl 4-[(2,4,5-trichlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B4113294.png)